molecular formula C12H19F2NO4 B2378167 6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid CAS No. 2375268-29-2

6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid

Cat. No. B2378167
CAS RN: 2375268-29-2
M. Wt: 279.284
InChI Key: FHAGUAVTGKRDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.

Scientific Research Applications

Synthesis and Structural Analysis

  • Isolation and Identification of N-substituted Regioisomers : The compound (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride was isolated as the N-substituted regioisomer of a related compound, synthesized from a reaction involving a similar difluoro compound. This highlights the compound's role in the synthesis and identification of complex chemical structures (Xia, Chen, & Yu, 2013).

  • Crystal Structure Analysis : A study on the crystal structure of a related compound, methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, provided insights into the molecular arrangement and bonding interactions. This underscores the utility of difluoro compounds in crystallography and structural chemistry (Toze et al., 2015).

Chemical Reactions and Modifications

  • Electrochemical Fluorination : The electrochemical fluorination of ester derivatives related to difluoro compounds was investigated, demonstrating the versatility of difluoro compounds in creating fluorinated derivatives for various applications (Takashi, Tamura, & Sekiya, 2005).

  • Synthesis of Fluorinated Derivatives : Research on the synthesis of fluorinated 2,6-heptanediones from 1,4-dihydropyridines using a difluoro compound as a starting material illustrates the compound's role in the creation of novel fluorinated organic molecules (Pikun et al., 2018).

  • Innovative Reactions in Organic Synthesis : The use of azepane derivatives in the Arndt-Eistert reaction, involving a difluoro compound, showcases the innovative application in synthesizing complex organic structures (Yagupol’skii et al., 2010).

  • Synthesis of Acyl Fluorides and Amides : A study involving the deoxyfluorination of carboxylic acids to afford acyl fluorides demonstrates the utility of difluoro compounds in the synthesis of biochemically relevant molecules (Wang et al., 2021).

  • Optimization of PKB Inhibitors : Novel azepane derivatives, structurally related to difluoro compounds, were synthesized and evaluated as protein kinase B (PKB) inhibitors, illustrating the compound's potential in drug discovery and molecular biology (Breitenlechner et al., 2004).

Environmental and Microbial Applications

  • Microbial Degradation Analysis : Research on the microbial degradation of perfluorododecanol, a compound structurally related to difluoro compounds, highlights its importance in environmental chemistry and pollution studies (Arakaki et al., 2017).

  • Ionic Liquid Synthesis : The synthesis of azepanium ionic liquids using azepane showcases the potential of difluoro compounds in creating new ionic liquid families for various industrial applications (Belhocine et al., 2011).

properties

IUPAC Name

6,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-7-12(13,14)6-4-5-8(15)9(16)17/h8H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAGUAVTGKRDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCCC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid

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